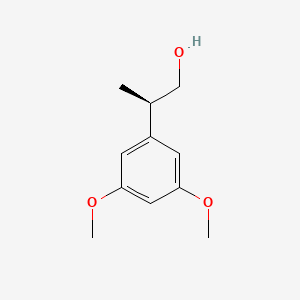

2-(2-Hydroxyethyl)cyclohexanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

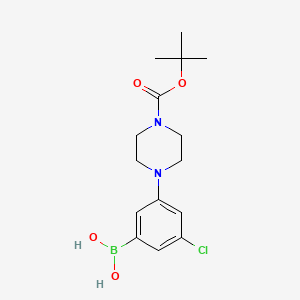

“2-(2-Hydroxyethyl)cyclohexanone” is an organic compound . It is also known as 2-Cyclohexylethanol . Its linear formula is C6H11CH2CH2OH . The molecular weight of this compound is 128.21 .

Molecular Structure Analysis

The molecular formula of “this compound” is C8H14O2 . The average mass is 142.196 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, boiling point of 312.1±27.0 °C at 760 mmHg, vapour pressure of 0.0±1.5 mmHg at 25°C, enthalpy of vaporization of 64.1±6.0 kJ/mol, flash point of 156.8±20.2 °C, and index of refraction of 1.514 . It has 3 H bond acceptors, 2 H bond donors, 2 freely rotating bonds, and a polar surface area of 58 Å2 .科学的研究の応用

1. Selective Hydrogenation of Phenol to Cyclohexanone

Wang et al. (2011) investigated the selective hydrogenation of phenol to cyclohexanone using a catalyst composed of Pd nanoparticles on mesoporous graphitic carbon nitride. This process is significant for the chemical industry, particularly in the manufacture of polyamides. Their study achieved high conversion and selectivity under mild conditions, emphasizing the importance of cyclohexanone as an intermediate in industrial applications (Wang et al., 2011).

2. Intramolecular Cyclization of Alkadienyl-Substituted 1,3-Diketones

Research by Goddard et al. (1995) explored the palladium-catalyzed intramolecular cyclization of alkadienyl-substituted 1,3-diketones, leading to the formation of cyclohexanone derivatives. This study highlights the role of cyclohexanone in facilitating complex chemical reactions and producing various derivatives (Goddard et al., 1995).

3. Reactions with Organophosphorus Compounds

Scheibye et al. (1982) studied the reactions of cyclohexanone with organophosphorus compounds, specifically focusing on the formation of spiro-trithiaphosphorines and thioketones. This research provides insight into the reactivity of cyclohexanone with other compounds, showcasing its versatility in organic synthesis (Scheibye et al., 1982).

4. Oxidation of Cyclohexane

Kumar et al. (2009) conducted a study on the oxidation of cyclohexane, a process used to produce cyclohexanol and cyclohexanone. They used acid-exchanged manganese oxide octahedral molecular sieves as catalysts, emphasizing the role of cyclohexanone as a key intermediate in the synthesis of industrial chemicals like adipic acid and caprolactam (Kumar et al., 2009).

5. Cyclohexanone Oxime Production

Pozzo et al. (2002) investigated the ammoximation of cyclohexanone, a crucial step in the production of caprolactam. Their research provided insights into the catalytic mechanisms involved in the formation of cyclohexanone oxime, demonstrating the significance of cyclohexanone in industrial processes (Pozzo et al., 2002).

6. Synthesis of Biofuel Precursors

Deng et al. (2015) explored the catalytic hydroxyalkylation/alkylation of 2-methylfuran with cyclohexanone for the synthesis of high-density biofuel precursors. This study demonstrates an environmentally friendly approach to producing biofuels using cyclohexanone as a key component (Deng et al., 2015).

7. Photocrosslinkable Polyarylidene Arylphosphate Esters

Sakthivel and Kannan (2005) synthesized liquid crystalline and photocrosslinkable polymers containing cyclohexanone units. This research highlights the application of cyclohexanone in the development of advanced materials with potential uses in electronics and photonics (Sakthivel & Kannan, 2005).

特性

IUPAC Name |

2-(2-hydroxyethyl)cyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-6-5-7-3-1-2-4-8(7)10/h7,9H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIJOBJOWRXCFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione](/img/structure/B2398846.png)

![(Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2398854.png)

![{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol](/img/structure/B2398859.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2398862.png)